molecular formula C19H16O B11859043 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 14756-04-8

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11859043
CAS No.: 14756-04-8
M. Wt: 260.3 g/mol
InChI Key: OQYGAUAQOPHTES-OEMBIGBOSA-N
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Description

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a phenylallylidene group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-phenylpropionaldehyde with 3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one, also known as a derivative of 3,4-dihydronaphthalen-1(2H)-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, highlighting its pharmacological significance.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 1-tetralone with cinnamaldehyde. This reaction yields the compound in moderate to high yields (approximately 77%) . Characterization is performed using various techniques including:

  • Infrared Spectroscopy (IR) : Key absorption bands are observed at 1660cm11660\,\text{cm}^{-1} (C=O) and 1594cm11594\,\text{cm}^{-1} (C=C).
  • Nuclear Magnetic Resonance (NMR) : The 1H^{1}H NMR spectrum shows characteristic peaks that confirm the structure of the compound.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from similar structures have shown promising antibacterial and antifungal activities against various pathogens. In vitro studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. Related compounds have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). These studies often utilize assays to measure cell viability and apoptosis induction .

Enzyme Inhibition

Another significant aspect of its biological activity is the potential for enzyme inhibition. Compounds similar to this compound have been tested for their ability to inhibit enzymes associated with metabolic pathways relevant to diseases like diabetes and cancer. Preliminary data suggest that these compounds may inhibit key enzymes such as alkaline phosphatase, contributing to their therapeutic potential .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various Schiff base complexes derived from naphthalene derivatives. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial activity .

Study 2: Cytotoxic Effects

In a comparative analysis of cytotoxic effects on cancer cell lines, derivatives similar to this compound were shown to be more effective than standard chemotherapeutic agents. The study employed MTT assays to quantify cell viability post-treatment with various concentrations of the compound .

Data Tables

Biological ActivityCompound TestedResult
AntimicrobialSchiff base derivativesSignificant inhibition against E. coli and S. aureus
AnticancerHeLa cellsIC50 values lower than standard drugs
Enzyme InhibitionAlkaline phosphataseEffective inhibitor with potential therapeutic applications

Properties

CAS No.

14756-04-8

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+

InChI Key

OQYGAUAQOPHTES-OEMBIGBOSA-N

Isomeric SMILES

C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31

Origin of Product

United States

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